5-Bromo-2-iodoaniline

Catalog No.
S764846
CAS No.
64085-52-5
M.F
C6H5BrIN
M. Wt
297.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-iodoaniline

CAS Number

64085-52-5

Product Name

5-Bromo-2-iodoaniline

IUPAC Name

5-bromo-2-iodoaniline

Molecular Formula

C6H5BrIN

Molecular Weight

297.92 g/mol

InChI

InChI=1S/C6H5BrIN/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2

InChI Key

KISIGYZVSJKAEK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)N)I

Canonical SMILES

C1=CC(=C(C=C1Br)N)I

“5-Bromo-2-iodoaniline” is a chemical compound often used in proteomics research .

5-Bromo-2-iodoaniline is an organic compound with the molecular formula C₆H₅BrIN. It is characterized by the presence of both bromine and iodine substituents on the aromatic ring, specifically at the 5 and 2 positions, respectively. This compound appears as a yellow solid and has a melting point of approximately 58 °C . The structure of 5-Bromo-2-iodoaniline features an aniline group, which contributes to its reactivity and potential applications in various

Due to its halogen substituents. Common reactions include:

  • Nucleophilic Substitution: The iodine atom can be displaced by nucleophiles under certain conditions, allowing for the introduction of various functional groups.
  • Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira reactions, to form biaryl compounds .
  • Reduction Reactions: The nitro group in related compounds can be reduced to an amine, which can then react further with electrophiles .

Research indicates that 5-Bromo-2-iodoaniline and its derivatives exhibit significant biological activities. In particular, studies have shown that compounds derived from 5-bromo-2-iodoaniline possess antibacterial, antifungal, and antineoplastic properties. These activities are attributed to their ability to interfere with cellular processes and signal transduction pathways . The presence of halogens in the compound often enhances its biological efficacy by increasing lipophilicity and altering interaction dynamics with biological targets.

Several synthesis methods for 5-Bromo-2-iodoaniline have been reported:

  • Direct Halogenation: Starting from aniline derivatives, bromination followed by iodination can yield 5-Bromo-2-iodoaniline.
  • Transition-Metal-Catalyzed Reactions: Utilizing transition metals such as palladium or copper in coupling reactions can effectively introduce halogen substituents onto aromatic systems .
  • Functionalization of Precursor Compounds: For instance, starting from 2-amino-4-bromobenzoic acid, iodine can be introduced using iodine reagents in an autoclave setup under specific conditions (e.g., high temperature and pressure) to yield the desired product .

5-Bromo-2-iodoaniline finds applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds and pharmaceuticals.
  • Material Science: Its derivatives are used in developing functional materials, including dyes and pigments.
  • Organic Synthesis: It is utilized as a building block in organic synthesis for constructing complex molecules.

Studies focusing on the interactions of 5-Bromo-2-iodoaniline with biological systems have revealed its potential as a lead compound for drug development. The compound's interactions with enzymes, receptors, and other biomolecules are crucial for understanding its mechanism of action and optimizing its pharmacological properties. For example, investigations into its binding affinity to specific targets have highlighted its potential in cancer therapy due to its ability to inhibit tumor cell proliferation .

Several compounds share structural similarities with 5-Bromo-2-iodoaniline. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Aspects
4-BromoanilineBromine at the para positionLacks iodine substituent
2-IodoanilineIodine at the ortho positionLacks bromine substituent
3-BromoanilineBromine at the meta positionDifferent substitution pattern
5-Chloro-2-iodoanilineChlorine instead of bromineSimilar halogenation but different reactivity

The uniqueness of 5-Bromo-2-iodoaniline lies in its dual halogenation (bromine and iodine), which enhances its reactivity profile compared to other similar compounds. This unique combination allows for diverse synthetic pathways and biological activities not observed in compounds with only one halogen substituent.

Halogenated aniline derivatives emerged as critical intermediates during the 19th-century synthetic dye industry, following William Perkin’s discovery of mauveine in 1856. The introduction of halogens (bromine, iodine, chlorine) to aniline’s aromatic ring enhanced stability and reactivity, enabling diverse applications in agrochemicals, pharmaceuticals, and materials science. For instance, 4-chloroaniline became pivotal in synthesizing chlorhexidine, while 4-bromoaniline facilitated Gomberg–Bachmann reactions. The dual halogenation strategy, as seen in 5-bromo-2-iodoaniline, represents an evolutionary step in optimizing electronic and steric properties for advanced synthetic applications.

Structural Significance of Dual Halogenation Patterns

The molecular structure of 5-bromo-2-iodoaniline (C₆H₅BrIN) features bromine and iodine at the para and ortho positions relative to the amine group, respectively. This arrangement induces distinct electronic effects:

  • Inductive Effects: Iodine’s polarizability enhances electrophilic substitution at the ortho position, while bromine’s electronegativity deactivates the ring.
  • Steric Considerations: The bulky iodine atom at C2 creates steric hindrance, directing reactions to the less hindered C5 position.
  • Resonance Interactions: The amine group donates electrons via resonance, but halogen substituents withdraw electron density, creating a polarized aromatic system.

This dual halogenation enables precise control over regioselectivity in cross-coupling reactions, as demonstrated in palladium-catalyzed C–H olefination.

5-Bromo-2-iodoaniline (CAS: 64085-52-5) is a valuable dihalogenated aniline derivative with significant applications in organic synthesis as a building block for various pharmaceutical and chemical intermediates [1]. This compound features a unique substitution pattern with bromine at the 5-position and iodine at the 2-position relative to the amino group, making it particularly useful for selective functionalization through various synthetic methodologies [2]. The following sections detail the established laboratory-scale protocols for synthesizing this compound.

Reductive Amination of 4-Bromo-1-iodo-2-nitrobenzene

The most common and efficient laboratory-scale approach for synthesizing 5-bromo-2-iodoaniline involves the reductive amination of 4-bromo-1-iodo-2-nitrobenzene (CAS: 112671-42-8) [3]. This precursor compound serves as an excellent starting material due to its commercial availability and the selective reduction of the nitro group to an amine without affecting the halogen substituents [4].

A standard protocol for this transformation involves the following reaction conditions:

4-Bromo-1-iodo-2-nitrobenzene + Reducing agent → 5-Bromo-2-iodoaniline

The reduction is typically performed using iron powder in combination with ammonium chloride in a mixture of tetrahydrofuran, ethanol, and water at 70°C for approximately 3 hours [5]. This method has been reported to yield 5-bromo-2-iodoaniline with excellent purity and high yields of up to 93.6% [1].

The detailed procedure involves:

  • A mixture of 4-bromo-1-iodo-2-nitrobenzene (1 equivalent), ammonium chloride (5 equivalents), and iron powder (5 equivalents) in a solvent system of ethanol, tetrahydrofuran, and water (1:1:1 ratio) [1].
  • The reaction mixture is degassed and purged with nitrogen to prevent oxidation of the intermediates [5].
  • The mixture is then stirred under nitrogen atmosphere at 70°C for 3 hours until complete consumption of the starting material is observed by thin-layer chromatography [1].
  • After completion, the reaction mixture is concentrated, and water is added followed by extraction with ethyl acetate [5].
  • The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated to yield a residue [1].
  • The crude product is purified by flash silica gel chromatography to yield 5-bromo-2-iodoaniline as a light yellow solid [5].

The spectroscopic data for the product includes:

  • 1H NMR (400 MHz, DMSO-d6): δ 7.43 (d, J = 8.2 Hz, 1H), 6.89 (d, J = 2.0 Hz, 1H), 6.45 (dd, J = 2.0, 8.2 Hz, 1H), 5.47 (s, 2H) [1] [5].
  • Melting point: 52-56°C [6].

Alternative reducing systems have also been investigated for this transformation, including:

Reducing SystemSolventTemperature (°C)Time (h)Yield (%)
Fe/NH4ClEtOH/THF/H2O70393.6
Zn/NH4ClMeOH/H2O60488.0
Fe/AcOHEtOH80285.0
SnCl2·2H2OEtOH70582.0

The Fe/NH4Cl system has proven to be the most efficient in terms of yield and reaction conditions, offering several advantages including mild reaction conditions, high selectivity, and minimal formation of side products [7] [8]. This method is particularly valuable for laboratory-scale synthesis as it avoids the use of more hazardous reducing agents such as lithium aluminum hydride or sodium borohydride, which can lead to over-reduction or dehalogenation [9].

Palladium-Catalyzed Coupling Approaches

While direct synthesis of 5-bromo-2-iodoaniline through palladium-catalyzed coupling is less common, palladium-catalyzed methodologies are frequently employed for the functionalization of this compound to create more complex structures [10]. However, several approaches have been developed that utilize palladium catalysis to introduce the halogen substituents or to modify precursor compounds to ultimately yield 5-bromo-2-iodoaniline [11].

One such approach involves the selective halogenation of aniline derivatives using palladium catalysts:

  • Selective iodination at the ortho position of 4-bromoaniline using palladium acetate as a catalyst and an appropriate iodinating agent such as N-iodosuccinimide [12].
  • The reaction typically proceeds under mild conditions in solvents such as dichloromethane or acetonitrile at room temperature [13].

Another strategy involves the use of palladium-catalyzed cross-coupling reactions to introduce the bromine substituent to 2-iodoaniline:

2-Iodoaniline + Brominating agent + Pd catalyst → 5-Bromo-2-iodoaniline

The selective bromination can be achieved using copper-mediated halogen exchange reactions catalyzed by palladium complexes [14]. This approach takes advantage of the different reactivities of the positions in the aniline ring, allowing for regioselective functionalization [15].

A comparative study of different palladium catalysts for the selective halogenation of aniline derivatives is presented in the following table:

Catalyst SystemHalogenating AgentSolventTemperature (°C)Time (h)Selectivity (%)Yield (%)
Pd(OAc)2/PPh3NISDCM2512>95 (ortho)77
PdCl2(PPh3)2NBSMeCN508>90 (para)82
Pd(dba)2/P(t-Bu)3I2/CuIDMF806>85 (ortho)74
Pd2(dba)3/XPhosBr2/CuBr2Toluene1004>80 (para)68

These palladium-catalyzed approaches offer several advantages for laboratory-scale synthesis, including:

  • High regioselectivity, allowing for precise control over the position of halogen substituents [16].
  • Mild reaction conditions that are compatible with sensitive functional groups [13].
  • Versatility in terms of substrate scope and potential for late-stage functionalization [14].
  • Potential for one-pot sequential halogenation procedures [15].

However, these methods typically require more expensive catalysts and ligands compared to the direct reductive amination approach, making them less economical for large-scale synthesis [17]. Additionally, the purification of products from palladium-catalyzed reactions can be more challenging due to the presence of metal residues [13].

Industrial Production Techniques

The industrial production of 5-bromo-2-iodoaniline requires efficient, scalable, and cost-effective methodologies that can be implemented on a larger scale while maintaining high yields and product purity [18]. The following sections discuss the continuous flow reactor optimization and scalability challenges associated with the industrial production of this compound.

Continuous Flow Reactor Optimization

Continuous flow chemistry has emerged as a powerful tool for the industrial production of halogenated anilines, offering numerous advantages over traditional batch processes [19]. For the synthesis of 5-bromo-2-iodoaniline, continuous flow reactors provide enhanced control over reaction parameters, improved safety profiles, and increased productivity [20].

The continuous flow synthesis of 5-bromo-2-iodoaniline typically involves the following key components:

  • Precise control of reagent addition through programmable pumps [21].
  • Efficient mixing in microreactors or tubular reactors to ensure homogeneous reaction conditions [22].
  • Temperature control modules to maintain optimal reaction temperatures [19].
  • In-line monitoring systems for real-time analysis of reaction progress [21].
  • Continuous separation and purification processes [22].

The optimization of continuous flow reactors for the production of 5-bromo-2-iodoaniline focuses on several critical parameters:

Residence Time Optimization:
The residence time in the reactor significantly impacts the conversion efficiency and selectivity of the reduction process [23]. Studies have shown that optimal residence times for the reduction of 4-bromo-1-iodo-2-nitrobenzene typically range from 10 to 30 minutes, depending on the reactor configuration and reducing system employed [24].

Temperature Profile Management:
The exothermic nature of nitro group reduction necessitates careful temperature control to prevent side reactions or decomposition of heat-sensitive intermediates [25]. Continuous flow reactors allow for precise temperature gradients along the reaction pathway, optimizing each step of the synthesis [19].

Reagent Concentration and Stoichiometry:
The concentration of reactants and the stoichiometric ratios of reducing agents significantly influence the reaction kinetics and yield [26]. In continuous flow systems, these parameters can be fine-tuned to achieve optimal performance:

ReagentOptimal Concentration (M)Stoichiometric RatioFlow Rate (mL/min)Residence Time (min)
4-Bromo-1-iodo-2-nitrobenzene0.1-0.51.01-515-25
Iron powder0.5-1.03.0-5.01-515-25
Ammonium chloride0.5-1.03.0-5.01-515-25
Solvent mixture--5-1015-25

The optimization of these parameters has led to significant improvements in the space-time yield (STY) of 5-bromo-2-iodoaniline production, with reported values reaching up to 25-30 kg/m³·h in optimized continuous flow systems [27] [28].

Reactor Design Considerations:
The design of the continuous flow reactor plays a crucial role in the efficiency of the process [29]. Several reactor configurations have been investigated for the synthesis of halogenated anilines:

  • Microreactors with enhanced mixing capabilities for improved mass transfer [30].
  • Tubular reactors with static mixers for handling heterogeneous reaction mixtures [31].
  • Fixed-bed reactors containing immobilized reducing agents or catalysts [32].
  • Multi-stage reactors with different temperature zones for sequential transformations [33].

For the specific case of 5-bromo-2-iodoaniline synthesis, tubular reactors with integrated static mixers have shown promising results, allowing for efficient handling of the solid reducing agents while maintaining good heat transfer properties [31] [34].

Scalability Challenges in Halogenation Steps

The industrial-scale production of 5-bromo-2-iodoaniline faces several challenges, particularly in the halogenation steps required to prepare the 4-bromo-1-iodo-2-nitrobenzene precursor [35]. These challenges must be addressed to ensure efficient and economical large-scale production.

Selective Halogenation:
Achieving high regioselectivity in the halogenation of nitrobenzene derivatives is a significant challenge in industrial settings [36]. The selective introduction of bromine and iodine at specific positions requires careful control of reaction conditions and often specialized catalysts [37].

Several approaches have been investigated to address this challenge:

  • Sequential halogenation protocols with controlled temperature and reaction time to exploit the different reactivities of positions on the aromatic ring [38].
  • Catalyst-directed halogenation using transition metal catalysts to enhance regioselectivity [39].
  • Protection-deprotection strategies to block undesired reaction sites temporarily [40].

Handling of Hazardous Halogenating Agents:
The use of elemental halogens (Br₂, I₂) or other reactive halogenating agents presents safety concerns in large-scale production [41]. Continuous flow technology offers significant advantages in this regard, allowing for the controlled generation and immediate consumption of reactive halogenating species [42].

Alternative halogenating agents that have been explored for industrial-scale production include:

Halogenating AgentAdvantagesDisadvantagesSelectivityYield (%)
N-BromosuccinimideSolid, easier to handleHigher costGood para-selectivity75-85
N-IodosuccinimideSolid, milder conditionsHigher costGood ortho-selectivity70-80
Br₂/I₂ with Lewis acidsLower costCorrosive, less selectiveModerate65-75
CuBr₂/CuI₂Milder conditionsMetal wasteGood70-80
Electrochemical halogenationNo external reagentsEquipment complexityVariable60-75

Heat Management:
The exothermic nature of halogenation reactions poses significant challenges for heat management in large-scale production [43]. Continuous flow reactors offer superior heat transfer capabilities compared to batch reactors, allowing for better temperature control and reduced risk of runaway reactions [44].

Strategies for heat management in industrial-scale halogenation include:

  • Use of dilute solutions to moderate reaction rates and heat generation [45].
  • Implementation of efficient heat exchangers integrated with the reactor system [46].
  • Segmented flow approaches to distribute the heat generation over time and space [47].
  • Computer-controlled temperature management systems with feedback loops [48].

Purification and Waste Management:
The purification of halogenated intermediates and the management of waste streams containing halogen-containing byproducts present significant challenges in industrial production [49]. Continuous crystallization and extraction techniques have been developed to address these issues, allowing for efficient separation of the desired products from impurities [50].

The industrial production of 5-bromo-2-iodoaniline generates several types of waste streams that require careful management:

  • Aqueous waste containing inorganic salts and metal residues [51].
  • Organic waste from extraction and purification processes [52].
  • Solid waste including spent catalysts and filter cakes [53].

Integrated continuous processes that combine reaction, separation, and purification steps have shown promise in reducing waste generation and improving overall process efficiency [54]. These integrated systems can achieve space-time yields of up to 15-20 kg/m³·h while maintaining product purity above 98% [55].

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (33.33%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-Bromo-2-iodoaniline

Dates

Last modified: 08-15-2023

Explore Compound Types